5-Chloro-6-hydroxy-2-propylpyrimidin-4(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-hydroxy-2-propylpyrimidin-4(3h)-one is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. They are key components in many biological molecules, including nucleotides, which are the building blocks of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxy-2-propylpyrimidin-4(3h)-one typically involves the chlorination of a pyrimidine precursor followed by hydroxylation and alkylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors. The process would be optimized for cost-efficiency, yield, and environmental considerations. Common techniques include batch processing and continuous flow synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may convert the compound into less oxidized forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could produce a variety of functionalized pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Chloro-6-hydroxy-2-propylpyrimidin-4(3h)-one can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, pyrimidine derivatives are crucial in the study of nucleic acids and their functions. This compound could be used in research related to DNA/RNA synthesis and repair mechanisms.
Medicine
In medicine, pyrimidine derivatives are often explored for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry
Industrially, the compound might be used in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action for 5-Chloro-6-hydroxy-2-propylpyrimidin-4(3h)-one would depend on its specific application. In a biological context, it might interact with enzymes or nucleic acids, affecting processes like DNA replication or protein synthesis. The molecular targets could include specific proteins or receptors involved in these pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: Another pyrimidine derivative used in cancer treatment.
Cytosine: A natural pyrimidine base found in DNA and RNA.
Thymine: Another natural pyrimidine base found in DNA.
Uniqueness
5-Chloro-6-hydroxy-2-propylpyrimidin-4(3h)-one is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness can be leveraged in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1850-96-0 |
---|---|
Molekularformel |
C7H9ClN2O2 |
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
5-chloro-4-hydroxy-2-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-3-4-9-6(11)5(8)7(12)10-4/h2-3H2,1H3,(H2,9,10,11,12) |
InChI-Schlüssel |
DRXRBCSWNSYBKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=C(C(=O)N1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.